4-(1H-Imidazole-1-yl)-1-butanol

Lipophilicity Hydrogen‑bonding Drug‑likeness

4-(1H-Imidazole-1-yl)-1-butanol (CAS 72338-60-4) is an N‑alkylimidazole derivative bearing a terminal primary alcohol on a four‑carbon spacer. Its molecular formula is C₇H₁₂N₂O (MW 140.18 g·mol⁻¹) and it is supplied as a versatile small‑molecule scaffold typically at ≥95% purity.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
CAS No. 72338-60-4
Cat. No. B3280834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Imidazole-1-yl)-1-butanol
CAS72338-60-4
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)CCCCO
InChIInChI=1S/C7H12N2O/c10-6-2-1-4-9-5-3-8-7-9/h3,5,7,10H,1-2,4,6H2
InChIKeyOWINPXLCNDSIRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Imidazole-1-yl)-1-butanol (CAS 72338-60-4) – Core Physicochemical & Structural Baseline for Procurement Evaluation


4-(1H-Imidazole-1-yl)-1-butanol (CAS 72338-60-4) is an N‑alkylimidazole derivative bearing a terminal primary alcohol on a four‑carbon spacer. Its molecular formula is C₇H₁₂N₂O (MW 140.18 g·mol⁻¹) and it is supplied as a versatile small‑molecule scaffold typically at ≥95% purity . The imidazole ring provides a metal‑coordinating and hydrogen‑bonding pharmacophore, while the flexible butanol chain introduces a reactive hydroxyl handle suited for esterification, etherification, oxidation and tosylation chemistries . This combination of heterocyclic binding potential and a chemically differentiated terminal group underpins its utility across medicinal chemistry, coordination chemistry and materials science campaigns.

Why 4-(1H-Imidazole-1-yl)-1-butanol Cannot Be Replaced by a Generic N‑Alkylimidazole: A Gate to Quantitative Evidence


Although N‑alkylimidazoles share the same heterocyclic core, their physicochemical and reactivity profiles diverge sharply as a function of the spacer length, terminal functional group and hydrogen‑bonding capacity. For instance, replacing the butanol chain with a butanoic acid (CAS 72338‑58‑0) changes the hydrogen‑bond acceptor count from 2 to 4 and reverses the logP from positive to negative . Similarly, shortening the spacer to a three‑carbon propanol chain (CAS 51390‑23‑9) reduces logP by ≈1.1 units relative to the butanol analog, altering membrane‑partitioning behaviour . Consequently, generic substitution introduces uncontrolled changes in solubility, permeability and chemical derivatisation potential, which can confound structure–activity relationships and ultimately compromise reproducibility in both discovery and process chemistry settings.

4-(1H-Imidazole-1-yl)-1-butanol – Quantitative Differentiation Evidence Versus Closest Analogues


Physicochemical Differentiation from the Carboxylic Acid Analog: LogP and Hydrogen‑Bond Capacity

4‑(1H‑Imidazol‑1‑yl)‑1‑butanol presents a markedly different physicochemical profile compared to its direct carboxylic acid congener, 4‑(1H‑imidazol‑1‑yl)butanoic acid (CAS 72338‑58‑0). The butanol analog has a measured logP of 1.4 and bears only two hydrogen‑bond acceptor sites, whereas the butanoic acid analog displays a logP of ‑0.2 and four hydrogen‑bond acceptors . This distinction carries direct implications for membrane permeability and oral bioavailability predictions, where a logP between 1 and 3 and fewer than five H‑bond acceptors are generally preferred .

Lipophilicity Hydrogen‑bonding Drug‑likeness

Spacer‑Length‑Dependent Lipophilicity: Butanol vs. Propanol Imidazole Congener

Extending the alkyl linker from a three‑carbon (propanol) to a four‑carbon (butanol) chain results in a substantial increase in logP. The butanol derivative (target compound) exhibits a logP of 1.4, while the propanol analog (1‑(3‑hydroxypropyl)‑1H‑imidazole, CAS 51390‑23‑9) registers a logP of 0.27 . This ΔlogP of approximately 1.1 units translates to an estimated five‑ to ten‑fold difference in partition coefficient, which can be decisive when tuning the lipophilicity of a lead series for balanced solubility and membrane penetration.

Lipophilicity Chain‑length effect Permeability

Purity and Batch‑Level QC Documentation Advantage Over Non‑Certified Suppliers

While generic N‑alkylimidazoles are frequently sold with a simple titre claim, 4‑(1H‑imidazol‑1‑yl)‑1‑butanol from Bidepharm is supplied with a guaranteed purity of ≥95% and a suite of batch‑specific quality‑control spectra (NMR, HPLC, GC) that are publicly retrievable . By contrast, several analogues such as 1‑(3‑hydroxypropyl)‑1H‑imidazole and 1‑butylimidazole are often listed at 98% purity but without the same level of multi‑technique batch documentation .

Quality assurance Batch consistency Procurement reliability

Synthetic Versatility: Terminal Primary Alcohol as a Differentiating Functional Handle

The terminal primary alcohol of 4‑(1H‑imidazol‑1‑yl)‑1‑butanol distinguishes it from the non‑hydroxylated analog 1‑butylimidazole (CAS 4316‑42‑1). The alcohol permits direct esterification, tosylation, mesylation, or oxidation to the aldehyde/carboxylic acid, enabling a wider array of downstream conjugations without requiring a separate deprotection or functional‑group interconversion step . 1‑Butylimidazole, lacking this hydroxyl, cannot undergo such transformations without prior C‑H functionalisation, adding synthetic steps and reducing overall yield.

Derivatisation Click chemistry Linker chemistry

Scaffold Divergence from Aminoalkylimidazoles: Avoiding Off‑Target Amine Reactivity

Unlike aminoalkylimidazoles such as histamine (4‑(2‑aminoethyl)imidazole) or 1‑(3‑aminopropyl)imidazole, 4‑(1H‑imidazol‑1‑yl)‑1‑butanol does not contain a basic amine that can engage aminergic receptors (e.g., H₁, H₂, H₃, H₄). Histamine activates the H₁ receptor with a pKᵢ of ~4–5 nM, while the target compound, lacking this amine, is not expected to exhibit such aminergic pharmacology [1][2]. This reduces the risk of polypharmacology when the imidazole‑butanol scaffold is used as a linker or building block in CNS‑targeted probes.

Scaffold selection Off‑target liability CNS drug design

Optimal Deployment Scenarios for 4-(1H-Imidazole-1-yl)-1-butanol Based on Quantitative Differentiation Evidence


Medicinal Chemistry Linker for Lipophilic Fragment Conjugation

When a medicinal chemistry program requires an imidazole‑based linker with balanced lipophilicity (logP ≈1.4), 4‑(1H‑imidazol‑1‑yl)‑1‑butanol offers a quantified logP advantage of +1.6 over the corresponding carboxylic acid analog and +1.1 over the propanol analog [Section 3, Evidence Items 1 & 2]. Its primary alcohol can be activated for ester or ether bond formation, enabling conjugation to carboxylate‑containing fragments while maintaining a permeability‑favourable logP window.

Coordination Chemistry and MOF Ligand Synthesis

The imidazole nitrogen serves as a metal‑binding site, while the terminal alcohol provides a secondary coordination handle or a site for further functionalisation (e.g., phosphorylation, sulfation). This dual‑site functionality, absent in 1‑butylimidazole [Section 3, Evidence Item 4], makes the compound particularly suitable for constructing mixed‑linker metal‑organic frameworks (MOFs) or bimetallic complexes where precise spatial orientation of binding groups is required.

Chemical Biology Probe Scaffold with Reduced Aminergic Off‑Target Risk

For CNS‑targeted chemical probes where histaminergic or cholinergic off‑target activity must be minimised, the absence of a basic amine distinguishes 4‑(1H‑imidazol‑1‑yl)‑1‑butanol from aminoalkylimidazole scaffolds such as histamine [Section 3, Evidence Item 5]. This class‑level differentiation supports its use as a core building block for selective kinase or epigenetic probes where polypharmacology is a key concern.

Reproducible Procurement for Academic and Industrial Screening Collections

The availability of batch‑level QC documentation (NMR, HPLC, GC) for 4‑(1H‑imidazol‑1‑yl)‑1‑butanol from Bidepharm [Section 3, Evidence Item 3] mitigates the risk of purity‑related false positives or negatives in high‑throughput screening. Procurement teams managing compound management for screening libraries can reference this documentation to meet quality gates that generic analogues may fail to satisfy.

Quote Request

Request a Quote for 4-(1H-Imidazole-1-yl)-1-butanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.